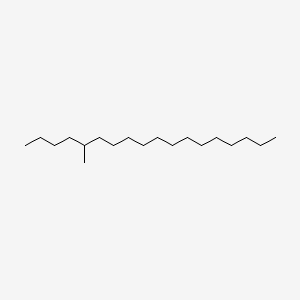

5-Methyloctadecane

描述

Contextualization within Branched Alkane Chemistry

Alkanes are the simplest organic molecules, consisting solely of carbon and hydrogen atoms with single bonds. wikipedia.org They can be categorized as linear (straight-chain), branched, or cyclic. wikipedia.org Branched alkanes are isomers of linear alkanes, meaning they have the same molecular formula but a different arrangement of atoms. solubilityofthings.com This branching has a significant impact on the molecule's physical and chemical properties.

Generally, branched alkanes are thermodynamically more stable than their linear counterparts. wikipedia.org This increased stability is attributed to factors such as stabilizing geminal sigma-to-sigma* delocalization. researchgate.net The branching also affects intermolecular forces; for instance, branched alkanes tend to have lower boiling points than their straight-chain isomers of the same carbon number because the branching reduces the surface area available for van der Waals interactions. solubilityofthings.com

Branched alkanes are significant components of various natural and synthetic hydrocarbon mixtures, including crude oil and fuels. plymouth.ac.uknih.gov Their presence influences the properties of these mixtures. In environmental science, branched alkanes are recognized as important precursors to secondary organic aerosols (SOA) in urban atmospheres, although their potential to form SOA can be affected by the degree and position of branching. copernicus.org The study of specific branched alkanes like 5-methyloctadecane helps to build a more comprehensive understanding of the structure-property relationships that govern the behavior of this diverse class of molecules.

Significance in Contemporary Chemical Science

The significance of this compound in current scientific research is primarily linked to its occurrence in natural products. While not as widely studied as some other hydrocarbons, it has been identified as a volatile or fixed component in various biological sources.

Detailed Research Findings:

Recent studies have detected this compound in different organisms, highlighting its role in chemical ecology and as a potential biomarker.

In Edible Insects: A 2023 study on the stink bug (Tessaratoma papillosa), a popular edible insect in Thai cuisine, identified 5-methyl-octadecane as the most predominant volatile compound in the raw insect. The study noted that the concentration of this compound decreased significantly after cooking processes like roasting and grilling. mdpi.com

In Medicinal Plants: Research on the chemical composition of plants has also identified this compound. It was found in the fixed oils of the stem and leaves of Perovskia abrotanoides, a plant used in traditional medicine. nih.gov Another study identified this compound in the n-hexane extract of Lotus arabicus, a plant from the Fabaceae family. researchgate.net

These findings suggest that this compound may play a biological role, potentially as a semiochemical (e.g., a pheromone component) or as part of the plant's cuticular waxes.

| Organism | Part/Extract | Finding |

| Tessaratoma papillosa (Stink Bug) | Whole body (volatile) | The most predominant volatile compound, decreased after cooking. mdpi.com |

| Perovskia abrotanoides | Fixed oil (stem and leaves) | Identified as a constituent of the fixed oil. nih.gov |

| Lotus arabicus | n-hexane extract | Identified as a component of the non-polar extract. researchgate.net |

Despite its identification in several natural sources, research specifically focused on this compound is limited. This presents several research gaps and opportunities for future investigation.

Synthesis and Characterization: There is a need for efficient and selective synthetic routes to produce pure this compound. pherobase.comgoogle.com This would enable a more thorough characterization of its physical and chemical properties, which are currently based on calculations or analysis within complex mixtures. chemeo.com

Biological Function: The biological role of this compound in the organisms in which it has been found is largely unknown. Future research could investigate its potential function as an insect pheromone, an allomone, or its contribution to the protective waxy layer of plants.

Atmospheric Chemistry: The contribution of specific long-chain branched alkanes like this compound to the formation of secondary organic aerosols is an area that warrants further study. Understanding its atmospheric reaction pathways could improve models of air quality in urban and rural environments. copernicus.org

Catalytic Functionalization: A major challenge in alkane chemistry is the selective functionalization of C-H bonds. nih.gov Developing catalytic systems that can selectively target specific positions on a long, branched alkane like this compound could open up pathways to new, valuable chemicals and materials.

Structure

3D Structure

属性

CAS 编号 |

25117-35-5 |

|---|---|

分子式 |

C19H40 |

分子量 |

268.5 g/mol |

IUPAC 名称 |

5-methyloctadecane |

InChI |

InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3 |

InChI 键 |

FRVYSTFGTANOHG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCC(C)CCCC |

产品来源 |

United States |

Stereochemical Investigations of 5 Methyloctadecane and Branched Alkane Analogs

Principles of Chirality and Stereoisomerism in Branched Alkanes

Branched alkanes, such as 5-methyloctadecane, can exhibit chirality and stereoisomerism when they possess a stereogenic center. wikipedia.org A stereogenic center, or chiral center, is typically a carbon atom bonded to four different substituent groups. quora.comoit.edu In the case of this compound, the carbon atom at the fifth position (C5) is bonded to a hydrogen atom, a methyl group (-CH3), a butyl group (-C4H9), and a tridecyl group (-C13H27). nih.govchemspider.com Since all four of these groups are different, the C5 atom is a chiral center, and this compound can exist as a pair of enantiomers. nih.gov

Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. oit.edu These two isomers of this compound, designated as (R)-5-methyloctadecane and (S)-5-methyloctadecane, have identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions. nih.gov A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. oit.edu

The presence of a single chiral center in this compound gives rise to two stereoisomers. The complexity of stereoisomerism increases with the number of chiral centers in a molecule. For alkanes with multiple stereocenters, diastereomers can also exist. Diastereomers are stereoisomers that are not mirror images of each other.

The three-dimensional arrangement of atoms in molecules, known as stereochemistry, is crucial in many biological systems where specific stereoisomers can have vastly different activities. maricopa.edu While the specific biological relevance of the individual enantiomers of this compound is not extensively detailed in the provided results, the principles of chirality are fundamental to understanding the interactions of such molecules in biological contexts.

Stereoselective Synthesis of Chiral Branched Alkanes

The synthesis of specific stereoisomers of chiral branched alkanes like this compound requires stereoselective methods. These methods aim to produce a single enantiomer or a significant excess of one enantiomer over the other. researchgate.net Asymmetric synthesis is a key approach to achieving this and can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymes. researchgate.netepfl.ch

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. slideshare.netsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For instance, Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylation reactions. slideshare.net While specific examples for the synthesis of this compound using this method are not detailed in the provided results, the general principle involves attaching a chiral auxiliary to a precursor molecule, performing a reaction to introduce the methyl group at the C5 position with stereocontrol, and then cleaving the auxiliary to yield the desired enantiomer of this compound.

Chiral Catalysts: Asymmetric catalysis involves the use of a chiral catalyst to control the stereoselectivity of a reaction. These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. sfu.cachinesechemsoc.org For the synthesis of long-chain hydrocarbons, transition-metal-catalyzed cross-coupling reactions are powerful tools. acs.org For example, nickel-catalyzed asymmetric C-C coupling reactions have shown promise in the synthesis of complex hydrocarbons. acs.org The development of catalysts that can effectively control stereochemistry in the formation of C-C bonds is an active area of research. chinesechemsoc.org

Enzymatic Resolutions: Enzymes are highly specific catalysts that can differentiate between enantiomers. rsc.org In a kinetic resolution process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are a class of enzymes that have been successfully used in the resolution of chiral alcohols and esters, which can be precursors to chiral alkanes. unipd.it

A hypothetical stereoselective synthesis of (S)-5-methyloctadecane could involve the following conceptual steps:

Start with a prochiral ketone precursor.

Utilize an asymmetric hydrogenation reaction with a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to stereoselectively reduce the ketone to a chiral alcohol.

Convert the alcohol to a leaving group (e.g., a tosylate).

Perform a nucleophilic substitution with a methyl organometallic reagent (e.g., methylmagnesium bromide) to introduce the methyl group.

Remove any protecting groups to yield the final product.

The table below summarizes some general strategies for stereoselective synthesis.

| Synthesis Strategy | Description | Key Components |

| Chiral Auxiliary | A temporary chiral group directs the stereochemistry of a reaction. sigmaaldrich.com | Evans' oxazolidinones, phenylmenthol derivatives. slideshare.net |

| Chiral Catalysis | A chiral catalyst creates a chiral environment to favor one enantiomer. sfu.ca | Chiral ligands (e.g., BINAP), chiral phosphoric acids, metal complexes. chinesechemsoc.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. rsc.org | Lipases, dehydrogenases. rsc.orgunipd.it |

Conformational Analysis of Long-Chain Branched Alkanes

The most stable conformation for an unbranched alkane is a fully extended, zig-zag chain where all the C-C bonds are in an anti-periplanar arrangement to minimize steric hindrance. sparknotes.comlibretexts.org However, the presence of a branch, such as the methyl group in this compound, introduces additional steric interactions that influence the preferred conformation.

Rotations around C-C bonds are not entirely free and are subject to torsional strain, which is the resistance to bond twisting. maricopa.edu The two most important conformations are the staggered and eclipsed conformations. libretexts.org

Staggered conformations are lower in energy and more stable because the substituent groups on adjacent carbons are as far apart as possible. libretexts.org

Eclipsed conformations are higher in energy and less stable due to torsional strain from the repulsion between electron clouds of the bonds. libretexts.org

For a branched alkane like this compound, the analysis is more complex. The interactions between the methyl group at C5 and the adjacent methylene (B1212753) groups of the main chain are crucial. Specifically, looking down the C4-C5 bond, there will be different staggered conformations depending on the relative positions of the butyl group, the tridecyl group, and the methyl group.

The key energetic considerations in the conformational analysis of branched alkanes include:

Gauche interactions: A type of steric strain that occurs in staggered conformations when two bulky groups are adjacent to each other (at a 60° dihedral angle). sparknotes.comchemistrysteps.com In this compound, gauche interactions can occur between the methyl group and parts of the long alkyl chain.

1,3-Diaxial interactions: In cyclic systems, this is a significant steric interaction, but similar unfavorable interactions can occur in acyclic molecules when groups are in close proximity. libretexts.org

Syn-pentane interactions: A particularly destabilizing steric interaction that occurs when two terminal methyl groups of a pentane-like fragment are forced into close proximity. sparknotes.comlibretexts.org This can be relevant in certain conformations of this compound where the chain folds back on itself.

The rotational barriers, which are the energy required to rotate from a staggered to an eclipsed conformation, are influenced by the size of the substituent groups. researchgate.net For a long-chain branched alkane, the molecule will predominantly exist in a mixture of low-energy staggered conformations to minimize these steric clashes. Computational methods, such as ab initio and density functional theory (DFT) calculations, are often used to model the potential energy surface and determine the relative energies of different conformations. researchgate.net

The table below outlines the key types of steric interactions that influence the conformation of branched alkanes.

| Interaction | Description | Approximate Energy Cost (kcal/mol) |

| Torsional Strain (H-H eclipsed) | Repulsion between eclipsed C-H bonds. maricopa.edu | ~1.0 libretexts.org |

| Torsional Strain (C-H/C-C eclipsed) | Repulsion between an eclipsed C-H and C-C bond. maricopa.edu | ~1.4 libretexts.org |

| Gauche Interaction (CH3-CH3) | Steric strain between two adjacent methyl groups. sparknotes.com | ~0.9 sparknotes.com |

| Syn-Pentane Interaction | Steric strain between two methyl groups in a pentane-like arrangement. libretexts.org | ~3.6 libretexts.org |

These values are for smaller alkanes but provide a basis for understanding the more complex interactions in a molecule like this compound. The conformational flexibility of such long-chain alkanes is important for their physical properties and their interactions with other molecules.

Occurrence and Environmental Detection of 5 Methyloctadecane

Natural Occurrence in Biological Systems

Plant Metabolites and Essential Oils

5-Methyloctadecane has been identified as a secondary metabolite in the essential oils of various plants. plantsjournal.comnih.govresearchgate.net Essential oils are complex mixtures of volatile compounds that contribute to the fragrance and flavor of plants. plantsjournal.com

In a study of aromatic plants in the Taif region of Saudi Arabia, this compound was reported as a major constituent of the volatile oil from Rosa damascena, commonly known as the Damask rose. iaea.org Gas chromatography-mass spectrometry (GC-MS) analysis revealed that along with citronellol (B86348) and geraniol, this compound was a main component of the rose oil. plantsjournal.comiaea.org

Similarly, research on Daphne mucronata Royle, a plant species from the Thymelaeaceae family, detected this compound in the essential oil extracted from its leaves. nih.gov While not one of the most abundant compounds, its presence is noteworthy. The major components in the leaf oil of D. mucronata were pentadecane, 2-methyl hexadecane (B31444), and 7,9-dimethyl hexadecane. nih.gov

Furthermore, studies on herbivore-induced plant volatiles in rice (Oryza sativa) have identified this compound as one of the compounds released upon infestation by insects like the yellow stem borer (Scirpophaga incertulas) and the leaffolder (Cnaphalocrocis medinalis). aloki.hu These volatile organic compounds play a role in the plant's natural defense mechanisms by attracting natural enemies of the herbivores. aloki.hu

The following table provides a summary of the occurrence of this compound in different plant species.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Major Co-occurring Compounds |

| Rosa damascena (Damask rose) | Flowers | 10.25% iaea.org | Citronellol, Geraniol plantsjournal.comiaea.org |

| Daphne mucronata | Leaves | 1.30% nih.gov | Pentadecane, 2-Methyl hexadecane, 7,9-Dimethyl hexadecane nih.gov |

| Oryza sativa (Rice) | Whole plant (herbivore-infested) | Present (exact percentage not specified) aloki.hu | Eicosane, Tetradecane, Octadecane (B175841) aloki.hu |

Insect Pheromones and Semiochemicals

This compound and its derivatives are significant in the chemical communication systems of insects, acting as pheromones and semiochemicals. uliege.beresearchgate.net These chemical signals are crucial for behaviors such as mating, aggregation, and trail-following. acs.orgresearchgate.net

A notable example is disparlure, the sex attractant pheromone of the gypsy moth (Lymantria dispar), which is cis-7,8-epoxy-2-methyloctadecane. acs.org While not this compound itself, it is a closely related methylated alkane derivative. The natural attractant is the (+) enantiomer and is used to monitor and manage gypsy moth populations. acs.orgfederalregister.gov

In a broader context, hydrocarbons, including branched alkanes like this compound, are common components of insect cuticular waxes and can play a role in chemical communication. fapesp.br These compounds can help insects recognize nestmates and differentiate between castes within a colony. fapesp.br Research on various Lepidoptera species has identified 2-methyloctadecane, a structural isomer of this compound, as a semiochemical. ejmanager.com

The table below lists insects where methylated octadecanes have been identified as important chemical signals.

| Insect Species | Type of Semiochemical | Specific Compound | Function |

| Lymantria dispar (Gypsy moth) | Sex Pheromone | cis-7,8-Epoxy-2-methyloctadecane (Disparlure) acs.org | Mate attraction acs.org |

| Various Lepidoptera | Semiochemical | 2-Methyloctadecane ejmanager.com | Chemical communication ejmanager.com |

| Lymantria beatrix | Attractant | (7R,8S)-cis-7,8-Epoxy-2-methyloctadecane pherobase.com | Chemical communication pherobase.com |

Microbial Biotransformations

Microorganisms are capable of transforming a wide variety of organic compounds, a process known as biotransformation. hyphadiscovery.comndl.gov.in This metabolic capability can lead to the production or degradation of compounds like this compound in the environment. enviro.wikiresearchgate.net

While direct microbial synthesis of this compound is not extensively documented, the biodegradation of long-chain and branched alkanes by various bacteria and fungi is well-established. enviro.wikiacademicjournals.org Microorganisms can utilize hydrocarbons as a source of carbon and energy. researchgate.net The degradation pathways often involve oxidation of the alkane to an alcohol, then to an aldehyde and a fatty acid, which can subsequently enter the beta-oxidation cycle. academicjournals.org

In the context of food science, a study on the microbial community and volatile compounds in stored rice grains found that the concentration of this compound, along with other volatile organic compounds, changed depending on the storage conditions and the associated microbial activity. nih.gov This suggests that microbial processes can influence the presence and abundance of this compound in stored agricultural products. nih.gov

The table below summarizes the role of microorganisms in relation to this compound.

| Microbial Process | Organism Type | Substrate/Product Relationship | Environmental Significance |

| Biodegradation | Bacteria, Fungi, Algae enviro.wiki | Degradation of branched-chain alkanes enviro.wiki | Natural attenuation of hydrocarbon pollutants enviro.wikiresearchgate.net |

| Biotransformation | Various microorganisms hyphadiscovery.comndl.gov.in | Potential for synthesis or modification of alkanes hyphadiscovery.comndl.gov.in | Production of novel compounds, bioremediation hyphadiscovery.comresearchgate.net |

| Food Spoilage/Fermentation | Bacteria, Fungi, Yeasts nih.govnih.gov | Production of this compound in stored rice nih.gov | Indicator of microbial activity and food quality nih.gov |

Presence in Environmental Matrices

Petroleum and Unresolved Complex Mixtures (UCM)

This compound has been identified as a component of petroleum and diesel fuels. nist.gov In the analysis of a high-aromatic diesel fuel, this compound was detected among a complex mixture of hydrocarbons. nist.gov

This compound is often part of what is known as the Unresolved Complex Mixture (UCM) in gas chromatograms of petroleum products. core.ac.ukscielo.brresearchgate.net The UCM appears as a "hump" in the chromatogram and consists of a vast number of structurally complex branched and cyclic hydrocarbons that cannot be resolved into individual peaks by standard gas chromatography. scielo.brredalyc.org The presence of a significant UCM is often an indicator of petroleum that has undergone biodegradation. taylorandfrancis.com

The analysis of marine sediments contaminated with petroleum hydrocarbons frequently reveals a prominent UCM, suggesting that compounds like this compound are persistent environmental markers of oil pollution. redalyc.org

The table below details the association of this compound with petroleum products.

| Matrix | Analytical Observation | Associated Compounds | Significance |

| High-Aromatic Diesel Fuel | Detected as a specific compound nist.gov | n-Octadecane, 2-Methylheptadecane, 4-Methylheptadecane nist.gov | Component of fuel mixtures nist.gov |

| Petroleum Contaminated Sediments | Component of the Unresolved Complex Mixture (UCM) core.ac.ukredalyc.org | Branched alkanes, cycloalkanes, aromatic hydrocarbons core.ac.ukscielo.br | Indicator of petroleum pollution and biodegradation redalyc.orgtaylorandfrancis.com |

Environmental Contaminants and Pollutants

Due to its presence in petroleum products, this compound can be introduced into the environment as a contaminant through oil spills and other forms of pollution. blackmeditjournal.orgfrontiersin.org Once in the environment, its fate is governed by processes such as biodegradation, sorption to soil and sediment particles, and potential bioaccumulation. nih.govresearchgate.net

The persistence of branched alkanes like this compound can be greater than that of their straight-chain counterparts, leading to their accumulation in environmental compartments. taylorandfrancis.com The study of hydrocarbon pollutants in marine environments is crucial for understanding their ecotoxicological effects. nih.govpeercommunityin.org

The table below outlines the environmental presence of this compound as a pollutant.

| Environmental Matrix | Source of Contamination | Associated Pollutants | Environmental Implication |

| Marine Sediments | Petroleum spills, industrial discharge redalyc.org | n-Alkanes, PAHs, steranes, hopanes redalyc.org | Chronic oil pollution indicator redalyc.org |

| Seawater | Oil pollution blackmeditjournal.org | Alkenes, other alkanes blackmeditjournal.org | Contamination of marine ecosystems blackmeditjournal.org |

| Soil | Weathered hydrocarbon compounds taylorandfrancis.com | Unresolved Complex Mixture (UCM) taylorandfrancis.com | Long-term soil contamination taylorandfrancis.com |

Detection in Exhaled Breath and Biological Samples

The volatile organic compound (VOC) this compound has been identified in various biological samples, including human breath, and other non-human biological matrices. VOCs present in biological samples, such as breath, saliva, urine, and blood, can provide valuable insights into the physiological and metabolic state of an individual. nih.gov These compounds are generated during the body's biochemical processes or absorbed from the environment. researchgate.net

In human health research, exhaled breath is considered a valuable non-invasive sample matrix. shu.ac.uk this compound has been specifically detected in exhaled breath samples. researchgate.netnih.gov Its presence in breath is part of a complex mixture of VOCs that can be analyzed to identify potential biomarkers for diseases. nih.govshu.ac.uk For instance, research into malignant pleural mesothelioma has explored the analysis of VOCs from cell cultures, identifying this compound as a compound of interest. shu.ac.uk Beyond breath, VOCs are found in other human samples; saliva, for example, contains a diverse range of compounds, with hydrocarbons representing a significant percentage of the detected volatiles. sci-hub.se Studies have successfully extracted and analyzed hundreds of volatile compounds from human sweat, saliva, and urine to identify individual chemical fingerprints. royalsocietypublishing.org

The detection of this compound is not limited to human samples. It has also been identified in a variety of other biological sources through phytochemical and compositional analyses:

Plants: The compound was found as a main component (4.63%) in the essential oils from the aerial parts of Ornithogalum procerum, an Iranian medicinal plant. cabidigitallibrary.orgscispace.com It has also been detected in high percentages in the n-hexane extracts of the plant Lotus arabicus. udea.edu.co

Insects: In the edible stink bug, Tessaratoma papillosa, this compound was the most predominant volatile compound found in raw samples. semanticscholar.org

Grains: Analysis of volatile components in stored rice grains identified this compound, with its concentration varying based on storage conditions. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of trace levels of this compound in complex biological and environmental matrices require sophisticated analytical techniques. epa.govpsu.edu These methods are characterized by high sensitivity, selectivity, and the ability to separate the target analyte from a multitude of other compounds. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of VOCs like this compound. shu.ac.uk This method offers excellent separation capabilities through the gas chromatograph and highly specific and sensitive detection through the tandem mass spectrometer. nih.gov In a GC-MS system, the sample is first vaporized and separated into its individual components within the GC column. scispace.com These separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for confident identification. royalsocietypublishing.orgnih.gov

GC-MS/MS enhances this process by performing a second stage of mass analysis, which provides greater selectivity and reduces chemical noise, making it ideal for analyzing complex samples where target compounds are present at very low concentrations. nih.gov Research on the analysis of linear and monomethylalkanes in exhaled breath has utilized GC-MS/MS for the identification and quantification of these compounds. nih.gov In one such study, the detection limit for this compound was determined to be 86 picograms (pg). researchgate.netnih.gov

Table 1: GC-MS/MS Detection Limit for this compound

| Compound | Detection Limit (pg) | Matrix | Reference |

|---|

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-FID)

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. chromatographyonline.comchemistry-matters.comaocs.orgub.edu This technique employs two different chromatographic columns with complementary stationary phases, coupled via a modulator. aocs.orgresearchgate.net All components eluting from the first column are sequentially trapped, re-focused, and injected onto the second, faster-separating column. aocs.org This process generates a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of compounds that would otherwise co-elute. aocs.orgub.eduresearchgate.net

GC×GC is often paired with a Flame Ionization Detector (FID) for robust quantification of hydrocarbons or a Time-of-Flight Mass Spectrometer (TOF-MS) for detailed identification of unknown compounds. chemistry-matters.comsepscience.com The combination of GC×GC with an FID has been successfully applied to the analysis of C6-C19 n-alkanes and their monomethyl analogs, including this compound, in exhaled breath samples. researchgate.netnih.gov This approach is particularly beneficial for separating isomers and providing detailed chemical fingerprints of complex volatile profiles. chemistry-matters.comacs.org While GCxGC can be coupled with MS, the use of dual detection with both MS for identification and FID for quantification is also a common strategy. acs.org

Table 2: Comparative Detection Limits of Analytical Techniques for Alkanes

| Technique | Compound | Detection Limit (pg) | Reference |

|---|---|---|---|

| GC-MS/MS | This compound | 86 | nih.gov |

| GC-MS/MS | n-Tetradecane | 2.1 | nih.gov |

| GC×GC-FID | n-Dodecane | 19 | nih.gov |

Sampling and Preconcentration Techniques for Trace Analysis

Analyzing trace concentrations of volatile compounds like this compound requires effective sampling and preconcentration steps to isolate and enrich the analytes from the sample matrix. epa.govchalmers.seresearchgate.net This is crucial, especially for gaseous samples like exhaled breath, where target compounds are present in minute quantities. researchgate.net

A variety of techniques are employed for this purpose:

Sorbent-Based Trapping: This involves drawing the sample through a tube packed with one or more sorbent materials that trap the VOCs. The trapped compounds are later released for analysis, typically through thermal desorption (TD). sepscience.comrichmondscientific.com A specific example used for analyzing this compound in exhaled breath is the Inside Needle Capillary Adsorption Trap (INCAT) device. nih.gov This method utilizes a needle trap packed with sorbents like Carbopack X and Carboxen 1000 for sampling, preconcentrating, and injecting C6-C19 n-alkanes and their monomethyl analogs. researchgate.netnih.gov

Headspace Solid-Phase Microextraction (HS-SPME): In this technique, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.govresearchgate.nethelsinki.fi Volatile compounds partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the GC injector for thermal desorption and analysis. researchgate.netmdpi.com HS-SPME is widely used for analyzing volatiles in diverse matrices, including food and biological samples. nih.govhelsinki.fi

Purge-and-Trap (P/T): This method is commonly used for aqueous samples. epa.gov An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then carried to and trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system. epa.gov

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent (polydimethylsiloxane, PDMS). The stir bar is placed in a liquid sample, and as it stirs, it extracts and concentrates the analytes. The bar is then removed and analyzed by thermal desorption GC-MS. royalsocietypublishing.org

Biogeochemical Cycling and Degradation Pathways of Branched Alkanes

Microbial Degradation of Alkanes

Microorganisms, particularly bacteria and fungi, are the primary drivers of alkane degradation in the environment. kemdiktisaintek.go.id While linear alkanes are readily metabolized by a wide range of microbes, branched alkanes are generally more recalcitrant to degradation due to steric hindrance caused by their alkyl branches. kemdiktisaintek.go.idasm.org Nevertheless, numerous microbial species possess specialized enzymatic machinery capable of attacking and breaking down these complex structures. The initial step in alkane degradation is an oxidation reaction, which introduces an oxygen atom into the hydrocarbon molecule, thereby activating it for subsequent metabolic pathways. researchgate.net This initial attack can occur under both aerobic and anaerobic conditions, employing distinct enzymatic strategies.

Aerobic Degradation Mechanisms

Under aerobic conditions, the initial activation of alkanes is catalyzed by oxygenases, which utilize molecular oxygen (O₂). ifpenergiesnouvelles.fr There are three main pathways for the initial aerobic oxidation of alkanes: terminal oxidation, subterminal oxidation, and biterminal oxidation. nih.gov

Terminal oxidation is the most prevalent and well-studied pathway for alkane degradation. nih.govmdpi.com It involves the oxidation of a terminal methyl group of the alkane to a primary alcohol. frontiersin.org This alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid (fatty acid), which can subsequently enter the β-oxidation cycle for complete mineralization. nih.gov Several distinct enzyme systems catalyze the initial hydroxylation step.

AlkB: The AlkB system, a family of integral-membrane non-heme di-iron monooxygenases, is one of the most widespread alkane hydroxylase systems. kemdiktisaintek.go.idnih.gov The archetypal AlkB from Pseudomonas putida GPo1 hydroxylates medium-chain alkanes (C5–C13). kemdiktisaintek.go.idnih.gov Importantly, AlkB systems are also capable of hydroxylating branched alkanes. frontiersin.orgasm.org Some bacteria, like Alcanivorax borkumensis, possess multiple AlkB homologs with overlapping substrate specificities, enhancing their ability to degrade a wider range of hydrocarbons. kemdiktisaintek.go.id Studies have shown that the expression of certain alkB genes is significantly induced by branched alkanes like pristane (B154290), highlighting their role in the degradation of these complex molecules. nih.govnih.gov

CYP153: The Cytochrome P450 (CYP) superfamily includes the CYP153 family, which are soluble P450 enzymes that specifically catalyze the terminal hydroxylation of alkanes. frontiersin.org These enzymes are typically active on medium-chain-length alkanes (e.g., C6 to C11) and require electron transfer partners, a ferredoxin and a ferredoxin reductase, to function. ifpenergiesnouvelles.frfrontiersin.org Proteomic studies with Alcanivorax borkumensis have demonstrated that specific CYP153 enzymes are expressed during growth on the branched alkane pristane, indicating their involvement in the degradation of non-linear hydrocarbons. nih.govnih.gov

LadA: The long-chain alkane monooxygenase (LadA) is a flavin-dependent enzyme first characterized in the thermophilic bacterium Geobacillus thermodenitrificans NG80-2. kemdiktisaintek.go.idfrontiersin.org LadA is responsible for the terminal oxidation of long-chain n-alkanes, ranging from C15 to at least C36, into their corresponding primary alcohols. kemdiktisaintek.go.idnih.gov Its ability to act on long-chain substrates makes it a key enzyme in the degradation of compounds like 5-methyloctadecane (a C19 alkane).

In the subterminal oxidation pathway, the initial attack occurs at an internal carbon atom, not at the terminal methyl group. nih.gov This leads to the formation of a secondary alcohol, which is subsequently oxidized to a ketone. ifpenergiesnouvelles.fr The ketone can then be cleaved by a Baeyer-Villiger monooxygenase, yielding an ester that is hydrolyzed by an esterase into an alcohol and a fatty acid. ifpenergiesnouvelles.frnih.gov

AlmA: The flavin-binding monooxygenase known as AlmA is crucial for the degradation of very-long-chain alkanes (typically C20 and greater). kemdiktisaintek.go.id While initially presumed to be a terminal hydroxylase, recent evidence suggests that AlmA from Acinetobacter baylyi ADP1 functions as a Baeyer–Villiger monooxygenase, placing it within the subterminal oxidation pathway. researchgate.net AlmA expression has been shown to be induced by both long-chain linear alkanes and branched alkanes like pristane in strains of Alcanivorax, suggesting its versatility and importance in degrading complex hydrocarbons. nih.govnih.govresearchgate.net

Biterminal oxidation is a less common pathway where oxidation occurs at both ends of the alkane molecule. frontiersin.orgrsc.org This process converts the alkane into a dicarboxylic acid. ifpenergiesnouvelles.fr The pathway can proceed after an initial monoterminal oxidation, where the resulting fatty acid undergoes a second hydroxylation at the opposite terminus (ω-oxidation), catalyzed either by an alkane hydroxylase or a specific fatty acid monooxygenase. ifpenergiesnouvelles.frfrontiersin.org This pathway is particularly relevant for the metabolism of long-chain alkanes and fatty acids.

Subterminal Oxidation Pathways (AlmA)

Anaerobic Degradation Mechanisms

In the absence of molecular oxygen, some microorganisms can still degrade alkanes using alternative electron acceptors such as nitrate (B79036) or sulfate. kemdiktisaintek.go.id Anaerobic alkane degradation is a significantly slower process compared to its aerobic counterpart. kemdiktisaintek.go.id The initial activation of the chemically inert C-H bond without oxygen is a major biochemical challenge. The most well-documented mechanism involves the addition of the alkane to a fumarate (B1241708) molecule. enviro.wiki This reaction is catalyzed by the enzyme alkylsuccinate synthase, which generates an alkylsuccinate intermediate. enviro.wiki This initial product is then further metabolized through pathways resembling a modified β-oxidation to yield acetyl-CoA. oup.com

Enzymatic Systems in Alkane Catabolism

The microbial breakdown of alkanes relies on a diverse array of specialized enzymes. The initial activation is performed by various alkane hydroxylases, each with distinct substrate specificities and mechanisms. Subsequent enzymes, including dehydrogenases, are responsible for converting the initial products into central metabolites.

| Enzyme System | Enzyme Class | Typical Substrate Range | Oxidation Pathway | Key Features | References |

|---|---|---|---|---|---|

| AlkB | Integral-membrane non-heme di-iron monooxygenase | Medium-chain alkanes (e.g., C5-C16) | Terminal | Widespread in bacteria; can oxidize linear and branched alkanes. | kemdiktisaintek.go.idfrontiersin.orgasm.org |

| CYP153 | Cytochrome P450 monooxygenase | Medium-chain alkanes (e.g., C6-C11) | Terminal | Soluble enzyme requiring ferredoxin and ferredoxin reductase; acts on linear and branched alkanes. | frontiersin.orgnih.govnih.gov |

| LadA | Flavin-dependent monooxygenase | Long-chain alkanes (C15-C36) | Terminal | Does not require metal cofactors; effective on very long-chain alkanes. | kemdiktisaintek.go.idfrontiersin.orgnih.gov |

| AlmA | Flavin-binding monooxygenase | Very-long-chain alkanes (>C20) | Subterminal (as Baeyer-Villiger monooxygenase) | Key for degradation of solid alkanes; also induced by branched alkanes. | kemdiktisaintek.go.idresearchgate.netresearchgate.net |

| Alkylsuccinate synthase | Glycyl radical enzyme | Various alkanes | Anaerobic Fumarate Addition | Initiates anaerobic degradation by adding the alkane to fumarate. | enviro.wikinih.gov |

| Alcohol Dehydrogenase | Dehydrogenase | Primary and secondary alcohols | Terminal/Subterminal | Oxidizes alcohols to aldehydes or ketones. | nih.govfrontiersin.org |

| Aldehyde Dehydrogenase | Dehydrogenase | Aldehydes | Terminal | Oxidizes aldehydes to carboxylic acids (fatty acids). | nih.govfrontiersin.org |

Extremophilic Microorganisms in Alkane Degradation

Extremophiles, microorganisms that thrive in harsh environmental conditions, play a significant role in the degradation of alkanes, including branched alkanes like this compound. nih.govfrontiersin.org These organisms have developed unique metabolic pathways and survival strategies to cope with extreme temperatures, pH levels, salinity, and pressure. nih.gov Petroleum-polluted environments are often considered extreme, co-occurring with low or high temperatures, high salt concentrations, and acidic or anaerobic conditions. nih.govfrontiersin.org

Alkane-degrading extremophiles are found across different phyla of bacteria and archaea and can break down alkanes both aerobically and anaerobically. nih.govfrontiersin.org Common aerobic degradation pathways in extremophiles involve alkane hydroxylases such as AlkB, CYP, AlmA, and LadA-type enzymes. nih.gov Some extremophiles, however, utilize unique anaerobic pathways. For instance, the thermophilic sulfate-reducing archaeon Archaeoglobus fulgidus degrades long-chain alkanes using a novel alkylsuccinate synthase. nih.gov

Research has identified several extremophilic genera with the capacity for alkane degradation. For example, some species of Alcanivorax are efficient at degrading branched alkanes. nih.gov The thermophilic bacterium Geobacillus thermodenitrificans NG80-2 possesses a unique long-chain alkane hydroxylase called LadA, which oxidizes alkanes from C15 to C36. nih.gov Even in cold environments, psychrophilic bacteria from alpine habitats have demonstrated high biodegradation efficiency, degrading 40–60% of hydrocarbons at 10°C and 20–40% at 4°C within eight days. nih.gov The table below summarizes key extremophilic microorganisms and their roles in alkane degradation.

| Microorganism Type | Genera/Species | Environment | Key Enzymes/Pathways | Reference |

| Thermophile | Archaeoglobus fulgidus | High Temperature | Alkylsuccinate synthase (anaerobic) | nih.gov |

| Thermophile | Geobacillus thermodenitrificans | High Temperature | LadA (long-chain alkane hydroxylase) | nih.gov |

| Psychrophile | Various bacteria | Cold (Alpine habitats) | Not specified | nih.gov |

| Halophile | Alcanivorax borkumensis SK2 | High Salinity | Proteomic analysis shows upregulation of specific enzymes under stress | frontiersin.org |

| Alkaliphile | Pseudomonas aeruginosa san ai | Alkaline pH | Terminal oxidation pathway | rsc.org |

Environmental Fate and Biotransformation Processes

Factors Influencing Alkane Biodegradation in Ecosystems

The biodegradation of alkanes, including branched structures like this compound, in natural ecosystems is a complex process influenced by a multitude of interdependent factors. ijabbr.combiosphereplastic.com These can be broadly categorized into the nature of the hydrocarbon, and various abiotic and biotic environmental conditions. biosphereplastic.com

Hydrocarbon Characteristics:

Structure: The molecular structure of an alkane significantly affects its biodegradability. N-alkanes are generally degraded more readily than branched alkanes, which are in turn more susceptible to degradation than cyclic alkanes. biosphereplastic.com

Chain Length: Intermediate-chain n-alkanes (C10–C24) are typically degraded most rapidly. researchgate.net Short-chain alkanes (

Concentration and Bioavailability: The concentration and physical state of hydrocarbons influence their bioavailability to microorganisms. researchgate.net Factors like water solubility, sorption to soil particles, and volatilization play crucial roles. researchgate.net For instance, the water solubility of octadecane (B175841) is very low, which can limit its availability for microbial uptake. researchgate.net The production of biosurfactants by some microbes can increase the surface area and bioavailability of hydrophobic compounds like alkanes. ijabbr.comrsc.org

Environmental Factors:

Temperature: Temperature affects the fluidity of microbial cell membranes and the activity of enzymes involved in degradation. researchgate.netuu.nl Increased temperatures can enhance the rate of substance uptake by cells. researchgate.net

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is a common limiting factor for hydrocarbon biodegradation in many environments. ijabbr.comnih.gov The addition of these nutrients can often stimulate microbial activity and enhance degradation rates. nih.govenviro.wiki

Oxygen: Oxygen is a critical factor, as many hydrocarbon-degrading microbes are aerobic. nih.govmdpi.com The availability of oxygen can be the primary rate-limiting factor in aerobic biodegradation. enviro.wiki

pH: The pH of the environment affects microbial metabolism and the solubility of nutrients. enviro.wikimdpi.com Most hydrocarbon-degrading microorganisms have an optimal pH range, typically between 6 and 8. nih.govenviro.wiki

Water Availability: Water is essential for microbial activity. In terrestrial ecosystems, optimal biodegradation rates are often observed at water saturation levels between 30% and 90%. biosphereplastic.com

Bioremediation Potential of Alkane-Degrading Microbes

The ability of certain microorganisms to degrade alkanes forms the basis of bioremediation, an environmentally friendly approach for cleaning up hydrocarbon-contaminated sites. ijabbr.comrsc.org This process relies on stimulating the growth and activity of indigenous hydrocarbon-degrading microorganisms (biostimulation) or introducing specific microbes to a contaminated site (bioaugmentation). nih.govmdpi.com

Numerous bacterial and fungal genera have been identified as potent alkane degraders with significant bioremediation potential. Genera such as Pseudomonas, Rhodococcus, and Gordonia are frequently implicated in oil degradation processes. mdpi.comjmb.or.kr For example, Pseudomonas aeruginosa has demonstrated the ability to degrade a broad spectrum of hydrocarbons, including n-alkanes and polycyclic aromatic hydrocarbons (PAHs). rsc.orgmdpi.com Some strains are polyextremophilic, meaning they can tolerate a wide range of harsh conditions, making them particularly valuable for bioremediating polluted extreme habitats. rsc.orgrsc.org

The effectiveness of bioremediation is often enhanced by the production of biosurfactants by the microbes themselves. rsc.orgmdpi.com These compounds emulsify hydrocarbons, increasing their surface area and making them more accessible for microbial degradation. rsc.org For instance, the production of rhamnolipids by P. aeruginosa can significantly promote the removal of hydrocarbons. rsc.org

Research has shown that stimulating the native microflora is often a viable strategy, as these organisms are already adapted to the specific environmental conditions of the contaminated site. jmb.or.kr For example, studies of oil-contaminated tropical soils have revealed the presence of halotolerant, oil-degrading bacteria, primarily from the Actinobacteria group, indicating a feasible potential for in-situ bioremediation. jmb.or.kr The table below highlights the bioremediation potential of selected microbial genera.

| Microbial Genus | Degraded Hydrocarbons | Key Characteristics | Reference |

| Pseudomonas | n-Alkanes, PAHs | Biosurfactant production, some strains are polyextremophilic | rsc.orgmdpi.com |

| Rhodococcus | Short-chain alkanes | Specializes in metabolism of specific alkane types | mdpi.com |

| Gordonia | Crude oil components | Implicated in oil degradation processes | jmb.or.kr |

| Alcanivorax | Linear and branched alkanes | Hydrocarbonoclastic bacteria, key in marine oil spill remediation | nih.gov |

| Actinobacteria | Crude oil components | Halotolerant, found in contaminated soils | jmb.or.kr |

Computational Chemistry and Molecular Modeling of 5 Methyloctadecane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the structure and stability of branched alkanes. It is a well-established phenomenon that branched alkanes are thermodynamically more stable than their linear isomers. nih.govacs.org DFT studies have been employed to unravel the physical origins of this stability.

One approach involves partitioning the total DFT energy into distinct components: a steric energy term, an electrostatic energy term, and a fermionic quantum energy term. nih.govacs.org A study utilizing the M06-2X functional revealed that, contrary to chemical intuition, branched alkanes possess less destabilizing steric energy than their linear counterparts. nih.govacs.org This lower steric energy is, however, counteracted by a larger destabilizing quantum energy term, which includes the Pauli repulsion and exchange-correlation energy. nih.govacs.org The key factor favoring branching is the electrostatic energy term, which, combined with electron correlation effects, ultimately explains the enhanced stability of branched alkanes. nih.govacs.org

Functionals like M06-2X have proven effective in accurately calculating the isomerization energies of alkanes, yielding results that align closely with high-level methods like CCSD(T) and experimental data. acs.org For instance, the calculated energy change for the isomerization of butane (B89635) to isobutane (B21531) is -1.6 kcal/mol, which is in exact agreement with CCSD(T) values. acs.org The failure of some conventional DFT functionals, such as B3LYP, to accurately predict the stability of branched alkanes is often attributed to an inadequate description of medium-range electron correlation, which is crucial for capturing the stabilizing 1,3-alkyl-alkyl interactions (protobranching). acs.orgacs.org Long-range corrected DFT, combined with methods that account for intramolecular dispersion, has been shown to successfully reproduce experimental reaction enthalpies for alkanes. acs.org

Table 1: DFT Energy Partitioning for Alkane Isomerization Reactions (kcal/mol) This table illustrates the energy components contributing to the greater stability of branched alkanes over linear alkanes for representative isomerization reactions, as calculated using the M06-2X functional. A negative ΔE indicates a thermodynamically favorable reaction.

| Reaction | ΔE (Total Energy) | ΔEs (Steric Energy) | ΔEe (Electrostatic Energy) | ΔEq (Quantum Energy) |

| n-Butane → Isobutane | -1.6 | -8.5 | -1.8 | 8.7 |

| n-Pentane → Isopentane | -0.9 | -12.1 | -2.6 | 13.8 |

| n-Pentane → Neopentane | -3.6 | -18.7 | -4.6 | 19.7 |

Data sourced from studies on alkane stability. acs.org

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations offer a powerful lens to study the vast conformational landscape and dynamic behavior of flexible molecules like 5-methyloctadecane. acs.orgacs.org These simulations model the movement of atoms over time based on classical mechanics, allowing researchers to observe how the molecule folds, flexes, and changes its shape in different environments. acs.orgacs.org

For long-chain alkanes, MD simulations can elucidate the populations of different conformers (isomeric structures) and the rates of transition between them. acs.org By analyzing the simulation trajectory, one can calculate the proportion of chemical bonds in the lower-energy trans state versus the higher-energy gauche states. acs.org Studies on branched alkanes have shown that the population of the trans state is typically the highest, indicating a preference for more extended chain conformations. acs.org

Nonequilibrium molecular dynamics (NEMD) simulations can be used to investigate the rheological properties of alkanes under shear, which is relevant to their application as lubricants. wisconsin.eduarxiv.org These simulations have revealed that under shear, long-chain alkanes can exhibit complex behaviors like shear thinning and shear thickening. aip.org The conformational properties, such as the radius of gyration, are also affected by shear, with linear molecules tending to elongate and align with the flow. wisconsin.edu

The choice of force field—the set of equations and parameters used to describe the potential energy of the system—is critical for the accuracy of MD simulations. researchgate.net Force fields are often optimized to reproduce experimental data, such as density and viscosity, over a range of temperatures and pressures. acs.orgresearchgate.net

Table 2: Conformational Properties of Branched Alkanes from MD Simulations This table presents typical data obtained from MD simulations, showing the distribution of dihedral angles for different branched alkane structures at a given temperature. The values represent the average fraction of bonds in each state.

| Branched Alkane Model | Temperature (K) | % Trans | % Gauche+ | % Gauche- |

| Dimer of Eicosane | 450 | 70.1 | 14.9 | 15.0 |

| Tetramer of Decane | 450 | 67.8 | 16.0 | 16.2 |

| Pentamer of Octane (B31449) | 450 | 66.5 | 16.7 | 16.8 |

Data adapted from a molecular dynamics study on branched C40H82 alkanes. acs.org

Prediction of Reactivity and Stability in Branched Alkane Systems

Computational models are increasingly used to predict the chemical reactivity and stability of branched alkanes, which is crucial for applications ranging from fuel combustion to atmospheric chemistry. purdue.educhemrxiv.org As established, branched alkanes are thermodynamically more stable than their linear isomers. researchgate.net However, their kinetic reactivity can be higher under certain conditions, such as free-radical halogenation, due to the formation of more stable tertiary radical intermediates. researchgate.net

The oxidation of alkanes is a key process in both combustion and atmospheric chemistry. kaust.edu.saresearchgate.net The molecular structure of an alkane, including its degree of branching, plays a significant role in its tendency to form secondary organic aerosols (SOA). copernicus.orgcopernicus.org Modeling studies have shown that while branched alkanes have similar oxidation products to linear alkanes, the products from branched precursors tend to be more volatile. copernicus.orgcopernicus.org Furthermore, alkyl branches can reduce the ability of an alkane to undergo autoxidation reactions, which are pathways that form low-volatility products that contribute significantly to SOA formation. copernicus.orgcopernicus.org

Machine learning frameworks are being developed to predict chemical stability from computationally generated reaction data. purdue.educhemrxiv.org For instance, the thermal stability of thousands of alkanes has been simulated under pyrolysis conditions to generate half-life data. purdue.educhemrxiv.org Machine learning models trained on this data can then predict a relative stability score based solely on the molecular graph, successfully capturing known trends related to branching and molecular size. purdue.educhemrxiv.org

Table 3: Reactivity Parameters for Alkane Oxidation This table illustrates how branching affects reactivity. The Autoxidation Reduction Factor (ARF) is a calculated parameter used in models to account for the reduced ability of branched alkanes to undergo autoxidation compared to their linear counterparts.

| Compound | Carbon Number | Number of Branches | Autoxidation Reduction Factor (ARF) | Relative Reactivity Trend |

| n-Heptadecane | 17 | 0 | 1.00 (Reference) | High |

| A Tri-branched C17 Alkane | 17 | 3 | < 1.00 | Moderate |

| Heptamethylnonane | 16 | 7 | << 1.00 | Low |

This data is illustrative, based on concepts from modeling studies on the atmospheric oxidation of alkanes. copernicus.orgcopernicus.org

Emerging Research Areas and Outlook

Novel Applications of Branched Alkanes in Advanced Materials

The specific branching patterns of alkanes like 5-methyloctadecane significantly influence their physical properties, a characteristic that is being increasingly exploited in the development of advanced materials. While linear alkanes are prone to crystallization, the introduction of a methyl group, as in this compound, disrupts this packing, leading to lower melting points and improved cold-flow properties. This is critical for applications such as high-performance lubricants and fuels. novapublishers.com

Recent research has focused on the catalytic transformation of linear alkanes into branched isomers to enhance their industrial value. novapublishers.com For example, branched alkanes are essential for improving the octane (B31449) number of gasoline. bohrium.com A one-pot process has been developed to convert polyethylene (B3416737) waste into gasoline-range hydrocarbons (C4–C13) with a high proportion of branched alkanes (up to 90.1%) using a specialized SO₄/ZrO₂-Al₂O₃ catalyst. bohrium.com This process not only addresses plastic waste but also produces valuable branched alkanes for high-performance fuels. bohrium.com

Beyond fuels, branched alkanes are being investigated as building blocks for advanced polymers and nanomaterials. numberanalytics.com Their controlled structure can be used to fine-tune the properties of polymers for specialized applications in adhesives, sealants, and lubricants. numberanalytics.com The ability to create tailored branched alkanes opens up possibilities for designing materials with specific thermal and viscous properties. acs.org

Table 1: Applications of Branched Alkanes in Advanced Materials

| Application Area | Role of Branched Alkanes | Key Research Findings |

| High-Performance Fuels | Increase octane number, preventing engine knocking. | Catalytic upcycling of polyethylene yields gasoline with up to 90.1% branched alkanes. bohrium.com |

| Lubricants & Cold-Flow Improvers | Disrupt crystal packing, lowering the freezing point and improving viscosity at low temperatures. novapublishers.com | Long-chain n-alkanes undergo upgrading processes to produce branched isomers with better cold-flow properties for lubricants. novapublishers.com |

| Advanced Polymers | Serve as monomers or precursors for polymers with unique properties. numberanalytics.com | Used in the synthesis of materials like polyisobutylene (B167198) and polybutene for adhesives and sealants. numberanalytics.com |

Advancements in Analytical Characterization of Complex Alkane Mixtures

The increasing complexity of both synthetically derived and naturally occurring hydrocarbon mixtures necessitates the use of advanced analytical techniques for their characterization. Traditional methods often lack the resolution and specificity to fully separate and identify all components, especially isomers like this compound from other C19 alkanes. semanticscholar.org

Modern analytical science has risen to this challenge with the development and application of sophisticated instrumentation. semanticscholar.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This technique offers significantly enhanced separation power compared to conventional GC by using two different columns in sequence. semanticscholar.orgescholarship.org It is particularly effective for resolving the numerous isomers present in complex mixtures like diesel fuel and motor oil, providing unprecedented detail on their composition. escholarship.org

High-Resolution Mass Spectrometry (HRMS) : Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide extremely accurate mass measurements, allowing for the confident assignment of molecular formulas to unknown compounds in a mixture. semanticscholar.orgmdpi.com This is crucial for identifying components in heavily contaminated environmental samples or complex biological extracts. semanticscholar.org

Advanced NMR Spectroscopy : Two-dimensional NMR techniques, such as 2D Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY), have been successfully applied to characterize mixtures of linear and branched alkanes. acs.org This method can unambiguously identify molecular components and even quantify the composition of submolecular groups (e.g., CH₃CH₂, (CH₃)₂CH) within a complex mixture, achieving a high degree of accuracy. acs.org

These advanced tools are indispensable for quality control in tailored hydrocarbon production, for detailed environmental analysis of petroleum contaminants, and for understanding the complex chemical profiles of biological systems. semanticscholar.orgescholarship.org

Table 3: Comparison of Advanced Analytical Techniques for Alkane Characterization

| Technique | Principle | Key Advantage for Alkane Analysis |

| GC×GC | Two-dimensional chromatographic separation based on different physical properties (e.g., volatility and polarity). semanticscholar.orgescholarship.org | Superior separation of isomers in highly complex mixtures. escholarship.org |

| FT-ICR MS | Measures mass-to-charge ratio based on the cyclotron frequency of ions in a magnetic field. semanticscholar.org | Provides ultra-high resolution and mass accuracy for unambiguous formula identification. semanticscholar.orgmdpi.com |

| 2D DQF-COSY NMR | Correlates nuclear spins of coupled protons, revealing connectivity and molecular structure. acs.org | Allows for in-situ characterization and quantification of branched vs. linear alkanes and their subgroups. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。